Cas no 4611-02-3 (Chlorproethazine Hydrochloride)

Chlorproethazine Hydrochloride is a phenothiazine derivative with notable antipsychotic and antihistaminic properties. Its primary mechanism of action involves dopamine receptor antagonism, contributing to its efficacy in managing psychotic disorders and alleviating symptoms such as agitation and hallucinations. The hydrochloride salt form enhances solubility and bioavailability, ensuring consistent pharmacokinetic performance. Additionally, its sedative effects make it useful in certain pre-anesthetic and antiemetic applications. The compound exhibits a favorable stability profile under standard storage conditions, facilitating reliable formulation and handling. Its well-documented pharmacological activity and structural similarity to other phenothiazines support its use in both clinical and research settings.
Chlorproethazine Hydrochloride structure
4611-02-3 structure
Product Name:Chlorproethazine Hydrochloride
CAS No:4611-02-3
MF:C19H24Cl2N2S
MW:383.378261566162
CID:930204
PubChem ID:71829
Update Time:2025-11-02

Chlorproethazine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride
    • Chlorproethazine Hydrochloride
    • 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine,hydrochloride
    • NSC-169470
    • Phenothiazine, 2-chloro-10-(3-(diethylamino)propyl)-, hydrochloride
    • 520P4U8V2Z
    • CHLORPROETHAZINE HYDROCHLORIDE [MI]
    • 10H-Phenothiazine-3-propanamine,N-diethyl-, monohydrochloride
    • NSC169470
    • Neuriplege
    • Chlorproethazine HCl
    • DTXSID10196726
    • XXQMDKCWUYZXOF-UHFFFAOYSA-N
    • UNII-520P4U8V2Z
    • 2-Chloro-N,N-diethyl-10H-phenothiazine-10-propanamine Hydrochloride;
    • SCHEMBL9724486
    • AKOS016339646
    • D07685
    • NSC 169470
    • CHLORPROETHAZINE HYDROCHLORIDE [WHO-DD]
    • Phenothiazine, 2-chloro-10-(3-(diethylamino)propyl)-, monohydrochloride
    • WLN: T C666 BN ISJ B3N2&2 EG &GH
    • 2-Chloro-10-(3-diethylaminopropyl)phenothiazine hydrochloride
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-,monohydrochloride
    • 2-Chloro-10-[3'-(diethylamino)propyl]phenothiazine hydrochloride
    • Q27260944
    • 2-Chloro-10-(3'-diethylaminopropyl)phenothiazine hydrochloride
    • CHLORPROETHAZINE HYDROCHLORIDE [MART.]
    • R.p. 4909 hydrochloride
    • EINECS 225-018-8
    • R.P. 4909
    • CHEMBL2105938
    • 10H-Phenothiazine-3-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1); 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride (9CI); Phenothiazine, 2-chloro-10-[3-(diethylamino)propyl]-, monohydrochloride (8CI); Chlorproethazine hydrochloride; Neuriplege
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride
    • KS-1340
    • 4909-RP
    • SMR004701480
    • 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride
    • 4611-02-3
    • MLS006010798
    • 4909 RP
    • Neuriplege (TN)
    • Inchi: 1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H
    • InChI Key: XXQMDKCWUYZXOF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCCN(CC)CC.Cl

Computed Properties

  • Exact Mass: 318.09600
  • Monoisotopic Mass: 382.1037253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 363
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.8Ų

Experimental Properties

  • Melting Point: 180-182°C
  • Boiling Point: Free base bp1 225-240°
  • PSA: 31.78000
  • LogP: 4.52330

Chlorproethazine Hydrochloride Customs Data

  • HS CODE:2934300000
  • Customs Data:

    China Customs Code:

    2934300000

    Overview:

    2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Chlorproethazine Hydrochloride Pricemore >>

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Additional information on Chlorproethazine Hydrochloride

Chlorproethazine Hydrochloride (CAS No. 4611-02-3): A Comprehensive Overview

Chlorproethazine Hydrochloride (CAS No. 4611-02-3) is a pharmaceutical compound with significant applications in the medical field. This article delves into its chemical properties, therapeutic uses, and recent advancements in research, providing a detailed and SEO-optimized overview for professionals and enthusiasts alike.

The compound Chlorproethazine Hydrochloride belongs to the phenothiazine class, known for its antipsychotic and antihistaminic properties. Its molecular formula is C18H21ClN2S·HCl, and it has a molecular weight of 369.35 g/mol. The hydrochloride salt form enhances its solubility, making it more effective for pharmaceutical formulations.

One of the primary uses of Chlorproethazine Hydrochloride is in the treatment of psychotic disorders. It acts by blocking dopamine receptors in the brain, which helps alleviate symptoms of schizophrenia and other mental health conditions. Recent studies have also explored its potential in managing allergic reactions due to its antihistaminic effects.

In the context of current healthcare trends, Chlorproethazine Hydrochloride is gaining attention for its role in personalized medicine. Researchers are investigating how genetic variations influence individual responses to this drug, paving the way for more tailored treatments. This aligns with the growing demand for precision medicine solutions.

The synthesis of Chlorproethazine Hydrochloride involves a multi-step process, starting with the reaction of phenothiazine with chloroethylamine. The final product is then converted to its hydrochloride salt to improve stability and bioavailability. Quality control measures, such as HPLC and NMR, ensure the purity and efficacy of the final product.

From a market perspective, the demand for Chlorproethazine Hydrochloride is expected to rise, driven by increasing awareness of mental health issues and the need for effective antipsychotic medications. Pharmaceutical companies are investing in R&D to develop improved formulations with fewer side effects.

Safety and regulatory compliance are critical when handling Chlorproethazine Hydrochloride. It is essential to follow guidelines set by agencies like the FDA and EMA to ensure its safe use in clinical settings. Proper storage conditions, such as keeping it in a cool, dry place, are also vital to maintain its efficacy.

In conclusion, Chlorproethazine Hydrochloride (CAS No. 4611-02-3) remains a valuable compound in modern medicine. Its applications in treating psychotic disorders and allergic reactions, coupled with ongoing research in precision medicine, highlight its enduring relevance. As the pharmaceutical industry evolves, this compound will likely continue to play a pivotal role in advancing mental health treatments.

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